molecular formula C8H6ClNO2 B2732759 (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol CAS No. 1347814-95-2

(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol

Cat. No. B2732759
CAS RN: 1347814-95-2
M. Wt: 183.59
InChI Key: KEGRTUBZRMQESQ-UHFFFAOYSA-N
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Description

“(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol” is a chemical compound with the empirical formula C8H6ClNO2 and a molecular weight of 183.59 . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of “(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol” can be represented by the SMILES string OCc1cc2cc(Cl)cnc2o1 . The InChI code for this compound is 1S/C8H6ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 .


Physical And Chemical Properties Analysis

“(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol” is a solid at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthetic Applications : (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol serves as a precursor in the synthesis of complex organic molecules. For instance, research has demonstrated its utility in the formation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003). This highlights the compound's role in enabling the construction of structurally diverse and functionally rich organic molecules.

  • Methodological Innovations : Another aspect of its application is in methodological innovations within organic chemistry. A study demonstrated the catalytic methylation of pyridines using temporary dearomatisation, exploiting (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol or related structures to achieve selective C-3/5 methylation, crucial for drug discovery processes (Grozavu et al., 2020). This work underscores the compound's utility in fine-tuning the electronic and structural attributes of aromatic compounds, pivotal in pharmaceutical chemistry.

Materials Science and Catalysis

  • Material Synthesis : Research into the synthesis of hybrid organic-inorganic chlorozincate and molecular zinc complexes provides insight into the material applications of (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol. The in situ formation of related imidazo[1,5-a]pyridinium cations through oxidative cyclization has been documented, illustrating the compound's role in developing materials with potential applications in electronics and photonics (Buvaylo et al., 2015).

  • Catalytic Applications : The transformation of methanol to hydrocarbons using ZSM-5 catalysts, where framework defects governed by components like (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol play a crucial role, showcases the compound's significance in catalysis. Adjusting the synthesis procedure of ZSM-5 by incorporating such defects can significantly affect the activity and deactivation behavior of catalysts in methanol conversion processes (Barbera et al., 2011).

Biocatalysis

  • Biocatalytic Synthesis : The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system, represents a green and efficient synthetic strategy. This work emphasizes the compound's applicability in developing sustainable and eco-friendly chemical processes (Chen et al., 2021).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification system . The safety information includes the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(5-chlorofuro[3,2-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGRTUBZRMQESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol

CAS RN

1347814-95-2
Record name {5-chlorofuro[3,2-b]pyridin-2-yl}methanol
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